Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate, also known as BOC-piperonaldehyde, is a chemical compound that is widely used in scientific research. This compound is a piperidine derivative that has a benzyl group attached to it. BOC-piperonaldehyde is synthesized through a multistep process that involves the reaction of piperonal with benzyl bromide and subsequent oxidation and protection steps.
Scientific Research Applications
Oxindole Synthesis
Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is used in the synthesis of oxindole compounds. Specifically, it's involved in palladium-catalyzed CH functionalization processes, a method significant in medicinal chemistry synthesis (Magano et al., 2014).
Alkaloid Synthesis
This compound plays a role in the synthesis of alkaloids such as vertine and lythrine. These alkaloids, derived from plants in the Lythraceae family, exhibit anti-inflammatory, sedative, and antispasmodic properties (Lin et al., 2016).
Au-Catalyzed Intramolecular Hydroamination
In a study exploring the use of gold (Au) catalysts, Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate was utilized for the intramolecular hydroamination of N-allenyl carbamates. This process is effective for forming piperidine derivatives, which are important in creating oxygen heterocycles (Zhang et al., 2006).
σ-Receptor Ligand Synthesis
This compound is integral in synthesizing σ-receptor ligands. Spiropiperidines, which are synthesized using this compound, have shown significant affinity for σ1- and σ2-receptors, making them important in the field of medicinal chemistry (Maier & Wünsch, 2002).
Piperidine Derivatives Synthesis
It is also used in the synthesis of piperidine derivatives. Metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines were studied, demonstrating the compound's role in creating imino-sugars and other pharmacologically significant compounds (Okitsu et al., 2001).
Piperidinedione Derivatives Preparation
The compound is used in preparing 2,4-piperidinedione derivatives. These derivatives have applications in synthesizing natural products and compounds with pharmacological interest, including antiepileptic and herbicide agents (Ibenmoussa et al., 1998).
GBR Series in Pharmacology
In pharmacology, this compound is part of the synthesis of substituted N-benzyl piperidines in the GBR series. These compounds are investigated for their affinities for various neurotransmitter transporters, contributing to the development of pharmacotherapeutic agents for conditions like cocaine addiction (Boos et al., 2006).
Histamine Receptor Antagonists
It aids in the development of histamine H3 receptor antagonists. Such compounds are studied for their potential in treating conditions like allergies and gastrointestinal disorders (Apodaca et al., 2003).
properties
IUPAC Name |
benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-20-15(18)12-21-14-7-9-17(10-8-14)16(19)22-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXQVUMFQZGRMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662849 | |
Record name | Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate | |
CAS RN |
933477-82-8 | |
Record name | Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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